molecular formula C11H21NO2 B8313042 1-[(3,3-Dimethoxy-cyclobutyl)methyl]-pyrrolidine

1-[(3,3-Dimethoxy-cyclobutyl)methyl]-pyrrolidine

Cat. No. B8313042
M. Wt: 199.29 g/mol
InChI Key: PVZPDQPSHZTCJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07115600B2

Procedure details

To a stirring solution of 1-[(3,3-dimethoxy-cyclobutyl)methyl]-pyrrolidine (intermediate 5, general prcedure B, step B) (1.6 g, 8.0 mmol) in 3:1 acetone:H2O (100 mL) was added p-toluenesulfonic acid mono hydrate (1.5 g, 8.0 mmol). The reaction mixture was heated to 65 C for 1 hour. Both TLC and GS/MS analysis indicated complete consumption of starting material. The reaction was cooled to room temperature and then the acetone was removed under reduced pressure. The resulting mixture was diluted with CH2Cl2 and washed with an aqueous solution of NaHCO3. The aqueous layer was back extracted with 3:1 CHCl3:iso-propyl alcohol. The combined organic layers were dried over magnesium sulfate, filtered through a fritted funnel and then concentrated under reduced pressure to yield the title compound (0.94 g, 76% yield) as a colorless oil. This material was processed without further purification.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1(OC)[CH2:6][CH:5]([CH2:7][N:8]2[CH2:12][CH2:11][CH2:10][CH2:9]2)[CH2:4]1.CC(C)=O.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>O>[N:8]1([CH2:7][CH:5]2[CH2:4][C:3](=[O:2])[CH2:6]2)[CH2:12][CH2:11][CH2:10][CH2:9]1 |f:2.3|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
COC1(CC(C1)CN1CCCC1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1(CC(C1)CN1CCCC1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Name
Quantity
1.5 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 65 C for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
consumption of starting material
CUSTOM
Type
CUSTOM
Details
the acetone was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The resulting mixture was diluted with CH2Cl2
WASH
Type
WASH
Details
washed with an aqueous solution of NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was back extracted with 3:1 CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through a fritted funnel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)CC1CC(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.94 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.